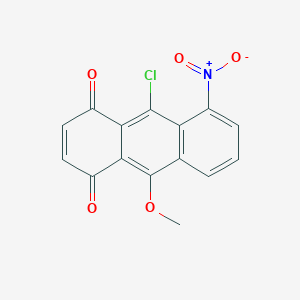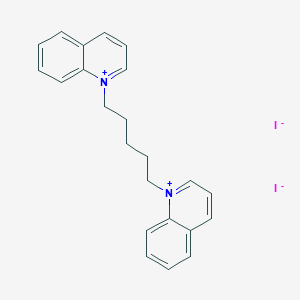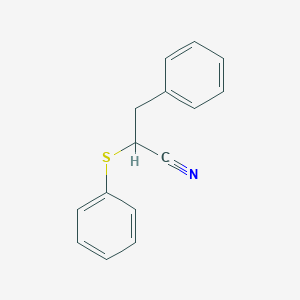
3-Phenyl-2-phenylsulfanylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2-phenylsulfanylpropanenitrile is an organic compound characterized by the presence of both phenyl and phenylsulfanyl groups attached to a propanenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-phenylsulfanylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of benzyl cyanide with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the thiophenol displaces the cyanide group, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Phenyl-2-phenylsulfanylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Phenyl-2-phenylsulfanylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Phenyl-2-phenylsulfanylpropanenitrile involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The nitrile group may also play a role in binding interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
Benzyl cyanide: Similar nitrile group but lacks the phenylsulfanyl group.
Thiophenol: Contains the phenylsulfanyl group but lacks the nitrile group.
Phenylacetonitrile: Similar nitrile group but different overall structure.
Uniqueness
3-Phenyl-2-phenylsulfanylpropanenitrile is unique due to the combination of both phenyl and phenylsulfanyl groups attached to a propanenitrile backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C15H13NS |
|---|---|
分子量 |
239.3 g/mol |
IUPAC名 |
3-phenyl-2-phenylsulfanylpropanenitrile |
InChI |
InChI=1S/C15H13NS/c16-12-15(11-13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10,15H,11H2 |
InChIキー |
YMXOXWHWWTXKCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C#N)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


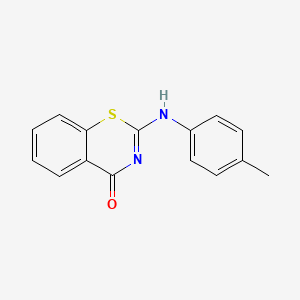

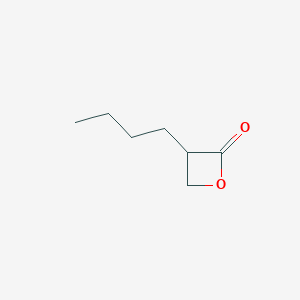

![8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione](/img/structure/B14333803.png)
![2-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B14333806.png)
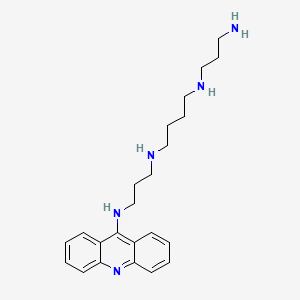
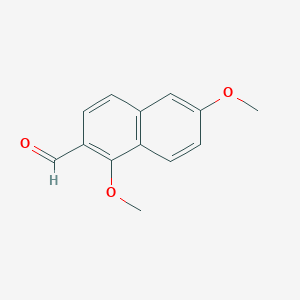
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
